2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide
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Overview
Description
2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 2-chlorophenyl group. This is followed by the formation of the acetamide linkage through an amide coupling reaction. The furan and thiophene rings are then introduced via cross-coupling reactions, such as Suzuki or Stille coupling, under specific conditions involving palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under mild conditions using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Pd/C, hydrogen gas, ethanol as solvent, room temperature.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperature.
Major Products
Oxidation: Formation of epoxides or sulfoxides.
Reduction: Formation of the corresponding reduced amide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-4,5-diphenylimidazole
- 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
Uniqueness
2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide is unique due to its combination of a chlorophenyl group with both furan and thiophene rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-16-4-2-1-3-12(16)8-17(20)19-9-15-7-14(11-22-15)13-5-6-21-10-13/h1-7,10-11H,8-9H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUDRGDGHFELKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC(=CS2)C3=COC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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